molecular formula C9H12ClN3 B511755 4-Chloro-2-(piperidin-1-yl)pyrimidine CAS No. 24192-95-8

4-Chloro-2-(piperidin-1-yl)pyrimidine

Cat. No.: B511755
CAS No.: 24192-95-8
M. Wt: 197.66g/mol
InChI Key: DFNTXDDYVXGSLY-UHFFFAOYSA-N
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Description

“4-Chloro-2-(piperidin-1-yl)pyrimidine” is a chemical compound with the CAS Number 24192-95-8 and a linear formula of C9H12CLN3 . It has a molecular weight of 197.67 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing piperidone analogs . These methods involve the use of precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 . This indicates the presence of a pyrimidine ring with a chlorine atom and a piperidine ring attached.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-Chloro-2-(piperidin-1-yl)pyrimidine and its derivatives are synthesized using various methods. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is synthesized from 2-amino-4-methylpyridine by successive chlorination and condensation with piperidine (Shen Li, 2012).
  • Structural Analysis : X-ray diffraction and molecular orbital calculations have been used to analyze the crystal structures and electronic properties of anticonvulsant compounds containing this compound (Guy Georges et al., 1989).

Pharmaceutical and Biomedical Research

  • Antibacterial Activity : Piperidine containing pyrimidine imines and thiazolidinones, which include this compound structures, show promising antibacterial activity (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
  • Anticonvulsant Properties : The structural and electronic properties of substituted pyrimidines, including compounds with this compound, have been studied for their potential anticonvulsant effects (Guy Georges et al., 1989).
  • Antiemetic and Analgesic Effects : Certain 4-piperazinopyrimidines, which can be derived from this compound, have shown promising antiemetic, analgesic, and tranquilizing properties (G. Mattioda et al., 1975).

Material Science and Chemistry

  • Corrosion Inhibition : Piperidine derivatives, including those related to this compound, have been investigated for their efficacy in inhibiting the corrosion of iron, with studies involving quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).

Properties

IUPAC Name

4-chloro-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNTXDDYVXGSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

These intermediates were prepared following a procedure by K. Yoshida et al, J. Chem. Soc. Perkins Transactions I., (1992), 919-922. A solution of 2,4-dichloropyrimidine (4.00 g, 26.8 mmol) and 1-methyl-piperidine (3.25 mL, 29.5 mmol) in 1,4-dioxane (60 mL) was stirred at 100° C. for 3 d, then cooled and evaporated. Purification by flash chromatography (SiO2) eluted with 15:85 ethyl acetate: hexanes provided 4-chloro-2-piperidin-1-yl-pyrimidine (0.58 g, 12% yield) as a pale yellow solid: 1H-NMR (CDCl3, 500 MHz) 8.06 (d, 1H), 6.37 (d, 1H), 3.70 (m, 4H), 1.61 (m, 2H), 1.53 (m, 4H) ppm; MS (FIA) 198.1 (M+H); HPLC (method A) 3.550 min. and 2-chloro-4-piperidin-1-yl-pyrimidine (1.87 g, 38% yield) as a white solid: 1H-NMR (CDCl3, 500 MHz) 8.01 (d, 1H), 6.41 (d, 1H), 3.65 (m, 4H), 1.73 (m, 2H), 1.65 (m, 4H) ppm; MS (FIA) 198 (M+H); HPLC (method A) 2.583 min.
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4 g
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3.25 mL
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60 mL
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hexanes
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2,4-dichloropyrimidine (1.0 g), 1-ethylpiperidine (1.099 mL) and 1,2-dimethoxyethane (10 mL) was refluxed for 6 hr. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (553.1 mg).
Quantity
1 g
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1.099 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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